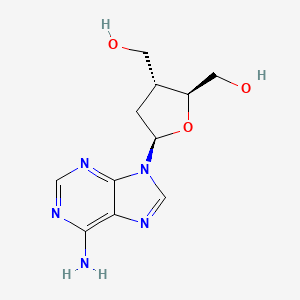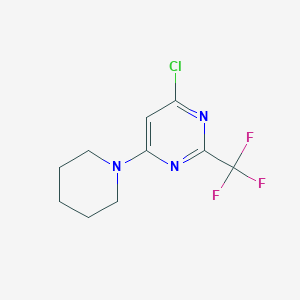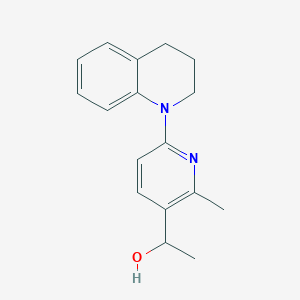
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the pyridine moiety and subsequent functionalization to introduce the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Functional groups on the pyridine or quinoline rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are often explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: This compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one derivatives: These compounds share a similar quinoline core and have been studied for their biological activities.
2-Methylpyridine derivatives: These compounds have a similar pyridine moiety and are used in various chemical and biological applications.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of quinoline and pyridine moieties, along with the ethanol functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H20N2O/c1-12-15(13(2)20)9-10-17(18-12)19-11-5-7-14-6-3-4-8-16(14)19/h3-4,6,8-10,13,20H,5,7,11H2,1-2H3 |
Clé InChI |
FRQNNBRWQWXFIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


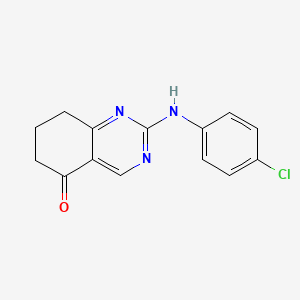


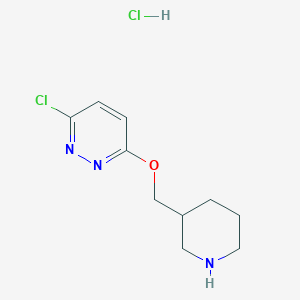


![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

